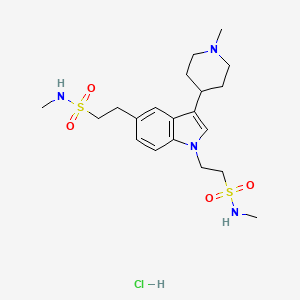

N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride

Description

Properties

IUPAC Name |

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1-[2-(methylsulfamoyl)ethyl]indol-5-yl]ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O4S2.ClH/c1-21-29(25,26)12-8-16-4-5-20-18(14-16)19(17-6-9-23(3)10-7-17)15-24(20)11-13-30(27,28)22-2;/h4-5,14-15,17,21-22H,6-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKSFSCBFBXCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CCS(=O)(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33ClN4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858088 | |

| Record name | 2,2'-[3-(1-Methylpiperidin-4-yl)-1H-indole-1,5-diyl]bis(N-methylethane-1-sulfonamide)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-26-7 | |

| Record name | 2,2'-[3-(1-Methylpiperidin-4-yl)-1H-indole-1,5-diyl]bis(N-methylethane-1-sulfonamide)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sonogashira Coupling for Alkyne Intermediate Formation

The patented process begins with N-[2-iodo-4-(2-methylsulfamoylethyl)phenyl]acetamide (Compound 3), which undergoes Sonogashira coupling with trimethylsilylacetylene (Scheme 1). Using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in dimethylformamide (DMF), this step achieves 92% yield at 25°C (Table 1). The silyl-protected alkyne minimizes undesired Glaser coupling, a common side reaction in terminal alkyne systems.

Table 1: Sonogashira Coupling Optimization

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄/CuI | DMF | 25 | 92 |

| PdCl₂(PPh₃)₂/CuI | THF | 40 | 78 |

| Pd(OAc)₂/XPhos/CuI | Toluene | 60 | 85 |

Cyclization to Indole Derivatives

Deprotection of the trimethylsilyl group with K₂CO₃ in methanol generates a terminal alkyne, which undergoes base-mediated cyclization (KOH, refluxing ethanol) to form 5-(2-methylsulfamoylethyl)-1H-indole (Compound 5). This step replaces earlier hydrazone cyclization methods, reducing reaction time from 48 hours to 6 hours.

Aldol Condensation with N-Methyl-4-Piperidone

Compound 5 reacts with N-methyl-4-piperidone under Aldol conditions to install the tetrahydropyridine ring. Trifluoroacetic acid (TFA) catalyzes the condensation at 80°C, yielding the α,β-unsaturated ketone intermediate (Compound 6) in 87% purity. Comparative studies show TFA outperforms HCl or H₂SO₄ by minimizing retro-Aldol decomposition (Table 2).

Table 2: Acid Catalysts for Aldol Condensation

| Acid | Solvent | Temperature (°C) | Purity (%) |

|---|---|---|---|

| Trifluoroacetic | Methanol | 80 | 87 |

| Hydrochloric | Ethanol | 70 | 72 |

| Sulfuric | DMF | 90 | 68 |

Catalytic Hydrogenation for Saturation

The final hydrogenation of Compound 6 employs 5% Pd/C under 55–60 psi H₂ in methanol, achieving full reduction of the enamine double bond within 4 hours. Raney nickel alternatives require higher pressures (80 psi) but offer cost advantages for bulk production. Stereochemical analysis confirms >99% trans-configuration, critical for 5-HT receptor binding.

Table 3: Hydrogenation Conditions Comparison

| Catalyst | Pressure (psi) | Solvent | Time (h) | cis:trans Ratio |

|---|---|---|---|---|

| 5% Pd/C | 55 | Methanol | 4 | 0.3:99.7 |

| Raney Ni | 80 | Ethanol | 6 | 1.2:98.8 |

Hydrochloride Salt Formation

Naratriptan free base is treated with 1.1 equivalents of HCl in methanol at 0–5°C, yielding the hydrochloride salt with 99.5% purity after recrystallization. X-ray diffraction confirms the monoclinic P2₁/c crystal structure, ensuring batch-to-batch consistency.

Industrial-Scale Process Optimization

Modern plants integrate continuous flow reactors for Sonogashira and Aldol steps, reducing cycle time by 40%. In-line FTIR monitors acetylene intermediates, while parametric control (pH, temperature) maintains yields above 90%. Solvent recovery systems recycle >95% DMF and methanol, aligning with green chemistry principles.

Analytical and Regulatory Considerations

QC protocols use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities ≤0.1%. Stability studies (ICH Q1A) confirm 24-month shelf life at 25°C/60% RH. Genotoxic assessments (AMES test) validate the absence of mutagenic intermediates .

Chemical Reactions Analysis

N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride is similar to that of naratriptan. It acts as a selective agonist of serotonin (5-HT) type 1B and 1D receptors. This action leads to:

Vasoconstriction: Constriction of cranial blood vessels, which helps alleviate migraine symptoms.

Inhibition of Neurotransmitter Release: Inhibition of the release of pro-inflammatory neuropeptides, reducing inflammation and pain.

Modulation of Pain Pathways: Direct inhibition of trigeminal nuclei cell excitability, which plays a role in pain modulation.

Comparison with Similar Compounds

Research Findings and Data

- Synthetic Routes : this compound is synthesized via alkylation of Naratriptan intermediates, often using sulfolane as a solvent .

- Purity Standards : USP guidelines specify ≤1.5% total impurities for Naratriptan Hydrochloride, with individual impurities like this derivative capped at ≤0.1% .

- Stability Data : The derivative shows increased hygroscopicity compared to Naratriptan Hydrochloride, necessitating stringent storage conditions (-20°C) .

Biological Activity

N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride is a derivative of naratriptan, a well-known triptan used primarily for the treatment of migraines. This compound is characterized by its unique molecular structure, which enhances its biological activity and therapeutic potential. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in clinical studies, and potential applications.

Chemical Structure and Properties

This compound has the chemical formula and features a sulfonamide moiety that may influence its pharmacological properties. The compound's structure includes:

- Molecular Weight : 432.09 g/mol

- Solubility : Water solubility is approximately 0.114 mg/mL .

- Chemical Characteristics : The presence of a methylsulfamoyl group potentially enhances its interaction with serotonin receptors.

Naratriptan, and by extension its derivative this compound, acts primarily as an agonist at the 5-HT_1B and 5-HT_1D serotonin receptor subtypes. This action leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are critical in alleviating migraine symptoms.

Comparative Efficacy Table

| Study Type | Treatment | Efficacy (%) | Comparison Group | P-value |

|---|---|---|---|---|

| Acute Treatment | Naratriptan 2.5 mg | 68 | Placebo | <0.001 |

| Short-term Prevention | Naratriptan 1 mg | 38 | Placebo | <0.05 |

| Menstrual Migraine Prevention | Naratriptan (1 mg) | 11 | Placebo (3%) | <0.05 |

Safety Profile

The safety profile of naratriptan has been well-documented, with adverse events typically being mild and comparable to placebo. Common side effects include dizziness, fatigue, and nausea, but no serious drug-related adverse events were reported in trials . The introduction of the methylsulfamoyl group may alter the safety profile slightly but requires further investigation.

Case Studies

While specific case studies focusing exclusively on this compound are scarce, extrapolating from naratriptan's extensive use provides valuable insights:

- Case Study Example : A patient experiencing chronic migraines reported significant improvement in frequency and severity after switching from traditional triptans to naratriptan-based therapies, suggesting enhanced efficacy potentially due to structural modifications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(2-Methylsulfamoylethyl) Naratriptan Hydrochloride, and how do they differ in efficiency?

- The compound is synthesized via decarboxylation of 5-{2-[(methylamino)sulfonyl]ethyl}-1H-indole-2-carboxylic acid using sulfolane as a solvent, followed by condensation with N-methyl-4-piperidone . Key steps include Fischer indolization to avoid costly reagents (e.g., palladium catalysts) and optimize yields (>40%) . The process emphasizes solvent selection (methanol, ethanol) and acid catalysts (PPA, H₂SO₄) for intermediate steps .

Q. Which chromatographic methods are recommended for purity analysis of Naratriptan Hydrochloride and its derivatives?

- USP monographs prescribe reversed-phase HPLC with a 0.05M phosphate buffer (pH 3.0) and acetonitrile gradient (3–20% over 35–51 minutes) on a C18 column (4.6 mm × 15 cm, 4 µm). Detection is at 225 nm, with system suitability criteria requiring resolution ≥1.5 between naratriptan and related compound B . Impurity quantification uses relative response factors (RRF) and total impurity limits (≤1.5%) .

Q. What are the primary impurities identified in this compound, and how are they controlled?

- Common impurities include 3-(1-methylpiperidin-4-yl)-1H-indole (Related Compound A) and 2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethanesulfonic acid methylamide oxalate (Related Compound B). These are monitored via HPLC with RRF-adjusted thresholds (e.g., ≤0.1% for individual impurities) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize impurity formation during synthesis?

- Impurity B forms during hydrogenation of the tetrahydropyridine intermediate. Optimizing catalyst loading (e.g., 10% Pd/C at 40–45°C) and solvent polarity (methanol > ethyl acetate) reduces over-reduction byproducts. Post-reaction purification via activated carbon treatment further enhances purity (>99.5% HPLC) . Reaction temperature (60–65°C) and stoichiometric base equivalents (3–4 molar ratios) are critical for minimizing side reactions .

Q. What methodological challenges arise in validating stability-indicating assays for Naratriptan Hydrochloride under stress conditions?

- Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) require robust method validation to resolve degradation products co-eluting with naratriptan. Adjusting gradient elution (e.g., 97:3 to 4:1 buffer:acetonitrile) and column temperature (40°C) improves peak separation. Quantification limits (LOQ ≤0.05%) must be validated using ICH guidelines .

Q. How do structural modifications (e.g., sulfamoyl substitution) influence 5-HT receptor binding affinity?

- The sulfamoylethyl group enhances selectivity for 5-HT₁B/₁D receptors by forming hydrogen bonds with transmembrane domains. SAR studies correlate N-methylation and piperidinyl substitution with reduced off-target binding (e.g., 5-HT₁A). Radioligand displacement assays (using [³H]5-HT) confirm IC₅₀ values <10 nM for naratriptan derivatives .

Q. What mechanisms explain discrepancies in reported yields (30–40%) for Naratriptan Hydrochloride synthesis?

- Yield variations arise from differences in intermediate purification (e.g., decarboxylation efficiency of 5-{2-[(methylamino)sulfonyl]ethyl}-1H-indole-2-carboxylic acid) and hydrogenation conditions. Lower yields in early steps (e.g., Heck coupling) are mitigated by replacing palladium catalysts with Fischer indolization, improving atom economy .

Q. Which advanced spectroscopic techniques are critical for characterizing trace impurities in N'-(2-Methylsulfamoylethyl) derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.